molecular formula C18H15ClN2O3S B11326510 Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate

Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No.: B11326510
M. Wt: 374.8 g/mol
InChI Key: LNWHENDVEFDBSB-UHFFFAOYSA-N
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Description

Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with a 4-chlorophenyl group and a cyano group, linked via a sulfanyl group to an ethyl ester of 3-oxobutanoic acid. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the 4-chlorophenyl and cyano groups. The final step involves the formation of the sulfanyl linkage and the esterification to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-3-oxobutanoate can be compared with similar compounds such as:

    Ethyl 4-chloro-3-oxobutanoate: This compound shares a similar ester structure but lacks the pyridine ring and sulfanyl linkage, making it less versatile in certain reactions.

    Ethyl 4-[(4-methylphenoxy)-3-oxobutanoate: This compound has a similar ester structure but features a different aromatic substitution, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific applications.

Properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

ethyl 4-[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl-3-oxobutanoate

InChI

InChI=1S/C18H15ClN2O3S/c1-2-24-17(23)9-15(22)11-25-18-13(10-20)5-8-16(21-18)12-3-6-14(19)7-4-12/h3-8H,2,9,11H2,1H3

InChI Key

LNWHENDVEFDBSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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